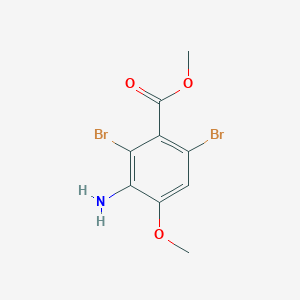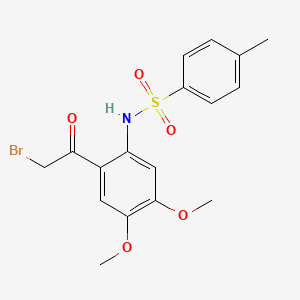![molecular formula C9H10N4O2 B13001189 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of palladium-free synthetic protocols and thermally stable ligands can enhance the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, enhancing reaction rates and selectivity.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form stable complexes with metal ions, enhancing its catalytic activity in various reactions. Additionally, its amino group can participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties but lacking the amino and propanoic acid groups.
Hydroxybenzotriazole: A derivative with a hydroxyl group, commonly used as a coupling reagent in peptide synthesis.
Benzo[d]imidazole derivatives: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(5-aminobenzotriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15) |
Clave InChI |
AERVLRWNBGHLAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C2=C(C=C(C=C2)N)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)



![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)


![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)




